2-Carboxybenzoyl Amlodipine

Description

Definition and Nomenclature of 2-Carboxybenzoyl Amlodipine (B1666008)

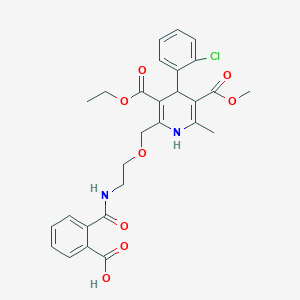

2-Carboxybenzoyl Amlodipine is a derivative of amlodipine, a well-known calcium channel blocker. Chemically, it is an organic compound that arises from the modification of the amlodipine structure. Its formal nomenclature provides a precise description of its molecular architecture. The compound is recognized by various synonyms and identifiers across chemical and pharmaceutical databases.

The systematic IUPAC name for this compound is 2-[[2-[[(4RS)-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]carbamoyl]benzoic acid. synzeal.com It is also commonly referred to as Amlodipine EP Impurity H, as designated by the European Pharmacopoeia, highlighting its relevance in pharmaceutical quality control. synzeal.comclearsynth.com

| Identifier | Value |

| IUPAC Name | 2-[[2-[[(4RS)-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]carbamoyl]benzoic acid |

| Synonyms | This compound, Amlodipine EP Impurity H |

| CAS Number | 318465-73-5 |

| Molecular Formula | C28H29ClN2O8 |

| Molecular Weight | 557.00 g/mol |

Data sourced from multiple chemical suppliers and pharmacopoeia references. synzeal.comCurrent time information in Bangalore, IN.allmpus.com

Significance as a Pharmaceutical Impurity (Amlodipine EP Impurity H)

In the context of pharmaceutical manufacturing, an impurity is any component of a drug substance that is not the active pharmaceutical ingredient (API). The presence and quantity of impurities are strictly regulated to ensure the safety and efficacy of the final medicinal product. This compound is recognized as a significant process-related impurity in the synthesis of amlodipine. synchemia.com

Its designation as "Amlodipine EP Impurity H" by the European Pharmacopoeia underscores its importance from a regulatory standpoint. synzeal.comclearsynth.com Pharmaceutical manufacturers are required to monitor and control the levels of this impurity in their amlodipine products. The availability of well-characterized reference standards of this compound is therefore essential for analytical method development, validation, and routine quality control testing of amlodipine drug substances and products. synzeal.comclearsynth.com This ensures that the amount of this impurity remains within acceptable, safe limits.

The formation of this impurity can occur during the synthesis of amlodipine, particularly in processes involving the deprotection of phthaloyl amlodipine. The incomplete removal of the phthaloyl protecting group or side reactions can lead to the generation of this compound. Therefore, understanding the formation pathways of this impurity is crucial for optimizing the manufacturing process to minimize its presence in the final product.

Role as a Key Synthetic Intermediate in Amlodipine Production

Beyond its role as an impurity, this compound has been ingeniously utilized as a key intermediate in novel synthetic routes for amlodipine. A patented process describes the preparation of amlodipine benzenesulphonate by reacting this compound with benzenesulphonic acid. This process highlights the dual nature of the compound – a potential contaminant that can also be a valuable precursor.

Overview of its Relevance in Pharmaceutical Chemistry Research

The relevance of this compound in pharmaceutical chemistry research is multifaceted. Primarily, its role as a certified reference material for Amlodipine EP Impurity H is indispensable for pharmaceutical analysis. Researchers and quality control laboratories rely on this standard for the accurate identification and quantification of this impurity in amlodipine samples, ensuring compliance with regulatory standards. synzeal.comclearsynth.com

Furthermore, the study of this compound contributes to a deeper understanding of the degradation pathways and stability of amlodipine. By investigating the conditions under which this impurity is formed, researchers can develop more robust formulations and manufacturing processes.

The compound also serves as a valuable tool in the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for impurity profiling of amlodipine. The availability of this and other related impurities allows for the creation of comprehensive analytical procedures capable of separating and quantifying all potential process-related and degradation products.

While its primary application in research is currently centered on its status as an impurity, the complex and functionalized structure of this compound suggests potential as a scaffold or building block in medicinal chemistry for the synthesis of new amlodipine analogues or other derivatives for pharmacological investigation. cymitquimica.com Its intricate structure, featuring a dihydropyridine (B1217469) core, a chlorophenyl group, and a carboxybenzoyl moiety, offers multiple points for chemical modification, potentially leading to the discovery of new chemical entities with unique biological activities. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O8/c1-4-39-28(36)24-21(15-38-14-13-30-25(32)17-9-5-6-10-18(17)26(33)34)31-16(2)22(27(35)37-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,31H,4,13-15H2,1-3H3,(H,30,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYRABGXHCLELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103092 | |

| Record name | 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318465-73-5 | |

| Record name | 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318465-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carboxybenzoyl amlodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318465735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl 5-methyl 2-[[2-[(2-carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-Carboxy-benzoylamino)-ethoxymethyl]-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOXYBENZOYL AMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K05668IG9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Mechanisms of 2 Carboxybenzoyl Amlodipine

Designed Chemical Synthesis of 2-Carboxybenzoyl Amlodipine (B1666008)

While 2-Carboxybenzoyl Amlodipine is predominantly discussed in the context of being an impurity, its deliberate synthesis in a laboratory setting is crucial for obtaining a reference standard for analytical purposes. This allows for accurate identification and quantification in amlodipine drug substances and products.

Elucidation of Synthetic Routes and Reaction Pathways

A plausible synthetic route for this compound would involve the acylation of the primary amino group of Amlodipine with phthalic anhydride (B1165640) or a related phthaloylating agent. The reaction would proceed via a nucleophilic attack of the amino group on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of an amide bond and a free carboxylic acid group on the benzoyl moiety.

Reaction Pathway:

Amlodipine + Phthalic Anhydride → this compound

This reaction would likely be carried out in an aprotic solvent to prevent side reactions with the solvent. The reaction progress can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Characterization of Precursor Compounds and Reaction Conditions

The primary precursor for the designed synthesis is Amlodipine free base. Its chemical structure and purity should be confirmed using spectroscopic methods like NMR, IR, and Mass Spectrometry, as well as HPLC for purity assessment. Phthalic anhydride, the other key reactant, should be of high purity to avoid the introduction of other impurities.

The reaction conditions would need to be carefully controlled to favor the formation of the desired product. This includes optimizing the reaction temperature, time, and the stoichiometry of the reactants.

Table 1: Precursor Compounds and their Roles

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Amlodipine | C20H25ClN2O5 | 408.88 | Starting material containing the primary amino group |

| Phthalic Anhydride | C8H4O3 | 148.12 | Acylating agent to introduce the 2-carboxybenzoyl group |

Optimization Strategies for Yield and Purity in Laboratory Synthesis

To maximize the yield and purity of this compound, several optimization strategies can be employed. These include:

Solvent Selection: Utilizing a non-reactive, aprotic solvent to facilitate the reaction while minimizing side products.

Temperature Control: Maintaining an optimal temperature to ensure a reasonable reaction rate without promoting degradation of reactants or products.

Purification Techniques: Employing purification methods such as column chromatography or recrystallization to isolate the this compound from unreacted starting materials and any by-products. The purity of the final product would be verified using HPLC and its structure confirmed by spectroscopic analysis.

Unintended Formation as a Process-Related Impurity of Amlodipine

The formation of this compound as an impurity during the manufacturing of Amlodipine is a significant concern for pharmaceutical quality control.

Identification of Critical Process Parameters Leading to Formation

The unintended formation of this compound can be attributed to several critical process parameters in the synthesis of Amlodipine. One of the key steps in many Amlodipine syntheses involves the use of a phthalimido-protected intermediate to mask the primary amine. nih.gov

Table 2: Potential Critical Process Parameters

| Process Parameter | Potential Impact on Impurity Formation |

| Incomplete deprotection of phthalimidoamlodipine (B1677751) | Residual protected intermediate can lead to the formation of related impurities. |

| Presence of phthalic acid or phthalic anhydride residues | These can react with Amlodipine under certain conditions. |

| pH and temperature of the reaction mixture | Can influence the rate of side reactions leading to impurity formation. |

| Purity of raw materials and solvents | Impurities in the starting materials can act as precursors for by-products. |

Mechanistic Postulation of By-product Generation in Amlodipine Manufacturing

The most probable mechanism for the unintended formation of this compound during Amlodipine synthesis involves the incomplete removal of the phthaloyl protecting group from the phthalimidoamlodipine intermediate or the reaction of Amlodipine with residual phthalic anhydride or phthalic acid.

If the deprotection step, often carried out using reagents like hydrazine (B178648) or methylamine, is not driven to completion, subsequent work-up or purification steps might lead to the hydrolysis of the remaining phthalimido group to form the 2-carboxybenzoyl derivative.

Alternatively, if phthalic anhydride or phthalic acid are present as impurities in the reaction mixture, they can react with the newly formed Amlodipine, especially under conditions of elevated temperature or in the presence of certain catalysts, leading to the formation of this compound. The investigation into the formation of impurities has shown that even materials from packaging and processing equipment can be a source of reactants.

Advanced Analytical Characterization of 2 Carboxybenzoyl Amlodipine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the precise arrangement of atoms within the 2-Carboxybenzoyl Amlodipine (B1666008) molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to piece together its complex structure from the dihydropyridine (B1217469) core to the substituted benzoyl group. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with the complexity of 2-Carboxybenzoyl Amlodipine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural assignment. adventchembio.com

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. The spectrum provides information on the chemical environment of each proton (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the dihydropyridine ring, the 2-chlorophenyl group, the ethyl and methyl ester groups, the ethoxy linker, and the carboxybenzoyl moiety. Key expected signals would include a singlet for the proton at position 4 of the dihydropyridine ring, multiplets for the aromatic protons on both benzene (B151609) rings, and characteristic triplets and quartets for the ethyl ester group.

Interactive Table: Representative ¹H NMR Spectral Data for this compound

| Assigned Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| NH (Dihydropyridine) | ~8.5-9.5 | Singlet (broad) |

| Aromatic (Carboxybenzoyl) | ~7.5-8.2 | Multiplet |

| Aromatic (Chlorophenyl) | ~7.1-7.4 | Multiplet |

| H-4 (Dihydropyridine) | ~5.3-5.5 | Singlet |

| -OCH₂- (Linker) | ~4.6-4.8 | Multiplet |

| -CH₂-O- (Ethyl Ester) | ~4.0-4.2 | Quartet |

| -CH₂-N- (Linker) | ~3.6-3.8 | Multiplet |

| -OCH₃ (Methyl Ester) | ~3.5-3.7 | Singlet |

| -CH₃ (Dihydropyridine) | ~2.3-2.5 | Singlet |

| -CH₃ (Ethyl Ester) | ~1.1-1.3 | Triplet |

Note: This table represents expected values based on the known chemical structure. Actual spectral data are typically provided with reference standards. klivon.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure produces a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., carbonyl, aromatic, aliphatic).

For this compound, with a molecular formula of C₂₈H₂₉ClN₂O₈, the spectrum would show 28 distinct signals, confirming the presence of all carbon atoms. spectrasynth.com Key signals would be found in the downfield region (>160 ppm) for the multiple carbonyl carbons (esters, amide, carboxylic acid) and in the aromatic region (110-150 ppm) for the carbons of the two benzene rings and the dihydropyridine ring. The aliphatic carbons of the ethyl, methyl, and ethoxy groups would appear in the upfield region (<80 ppm).

Interactive Table: Representative ¹³C NMR Spectral Data for this compound

| Assigned Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O (Esters, Amide, Acid) | 165-175 |

| Aromatic/Dihydropyridine (C-Cl, C-N, etc.) | 120-150 |

| Dihydropyridine (Unsubstituted) | 100-115 |

| -OCH₂- (Linker & Ester) | 60-75 |

| -OCH₃ (Methyl Ester) | ~51 |

| -CH₂-N- (Linker) | ~40 |

| C-4 (Dihydropyridine) | ~37 |

| -CH₃ (Dihydropyridine) | ~19 |

| -CH₃ (Ethyl Ester) | ~14 |

Note: This table represents expected values based on the known chemical structure. Full characterization reports for reference standards typically include detailed ¹³C NMR data. klivon.com

While 1D NMR provides foundational data, 2D NMR techniques are often necessary to unambiguously assign all signals for a complex structure like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the proton connectivities within the ethyl group (-CH₂-CH₃) and the ethoxy linker (-O-CH₂-CH₂-N-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for definitively assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing the molecular fragments together. For instance, HMBC would show a correlation from the protons on the linker methylene (B1212753) group (-OCH₂-) to the carbonyl carbon of the benzoyl group, confirming the amide bond formation and the identity of the impurity.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. hpst.cz

For this compound, the molecular formula is C₂₈H₂₉ClN₂O₈. lgcstandards.compharmaffiliates.com HRMS analysis would be used to confirm this composition. The measured exact mass of the molecular ion would be compared to the theoretically calculated mass. A match within a very low error margin (typically <5 ppm) provides unequivocal confirmation of the elemental formula, a key step in impurity identification. researchgate.net

Interactive Table: HRMS Data for this compound

| Parameter | Value | Source/Note |

| Molecular Formula | C₂₈H₂₉ClN₂O₈ | lgcstandards.com |

| Theoretical Exact Mass (Neutral) | 556.16125 u | Calculated for ¹²C₂₈¹H₂₉³⁵Cl¹⁴N₂¹⁶O₈ |

| Observed Accurate Mass | 556.1612 u | lgcstandards.com |

| Ion Species | [M-H]⁻ or similar | Based on acidic proton |

| Mass Error | < 5 ppm | Typical requirement for confirmation |

This high level of accuracy allows differentiation of this compound from other potential impurities that might have the same nominal mass but a different elemental composition.

Mass Spectrometry (MS) of this compound

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique crucial for the structural confirmation of pharmaceutical impurities like this compound, also known as Amlodipine Impurity H. hpst.czsynzeal.com The process involves the ionization of the parent molecule, selection of the precursor ion, and its subsequent fragmentation through collision-induced dissociation to produce a unique mass spectrum of product ions.

For this compound (Molecular Formula: C₂₈H₂₉ClN₂O₈, Molecular Weight: 556.99 g/mol ), analysis is typically performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) system, with electrospray ionization (ESI) in positive ion mode. klivon.comnih.gov The protonated molecule [M+H]⁺ is observed at an m/z (mass-to-charge ratio) of approximately 557.99.

The fragmentation of this compound is complex due to its multiple functional groups. The elucidation of its fragmentation pathway provides definitive structural confirmation. Key fragmentation patterns are predicted to involve the cleavage of the amide linkage, the ether bond, and losses from the dihydropyridine ring system. One study has identified a characteristic fragment ion at m/z 192.0653 in the MS/MS spectrum of Impurity H. hpst.cz A plausible fragmentation pathway can be proposed based on the known fragmentation of amlodipine and related structures. nih.govnih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound [M+H]⁺ This table is based on theoretical fragmentation patterns and available literature data.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

| 557.99 | 391.14 | C₉H₇NO₃ | Cleavage of the amide bond, loss of phthalic anhydride (B1165640) moiety |

| 557.99 | 347.12 | C₁₀H₁₀N₂O₃ | Cleavage of the C-O bond in the ethoxy chain |

| 557.99 | 294.08 | C₁₂H₁₃NO₅ | Loss of the side chain containing the carboxybenzoyl group |

| 557.99 | 192.07 | C₁₉H₂₀ClN₂O₅ | Fragment corresponding to the 2-(2-aminoethoxy)ethyl phthalimide (B116566) ion hpst.cz |

| 391.14 | 363.14 | CO | Loss of carbon monoxide from the dihydropyridine ring |

| 391.14 | 347.12 | C₂H₄ | Loss of ethylene (B1197577) from the ethoxy side chain |

Vibrational Spectroscopy of this compound

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a molecular fingerprint. While specific experimental spectra for this compound are not widely published, the characteristic absorption bands can be predicted based on its known structure and comparison with the spectrum of amlodipine. researchgate.net Key functional groups include the dihydropyridine ring, a chlorophenyl group, ester groups, an amide linkage, and a carboxylic acid. The presence of the carboxybenzoyl moiety introduces distinct peaks corresponding to the carboxylic acid and amide C=O stretching vibrations, which differ from the parent amlodipine molecule.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound This table is based on standard infrared absorption frequencies for known functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3350 | N-H Stretch | Amide & Dihydropyridine |

| ~1725 | C=O Stretch | Carboxylic Acid |

| ~1705 | C=O Stretch | Ester (aromatic) |

| ~1685 | C=O Stretch | Ester (aliphatic) |

| ~1660 | C=O Stretch | Amide I Band |

| ~1645 | C=C Stretch | Aromatic Rings |

| ~1550 | N-H Bend | Amide II Band |

| ~1280 | C-O Stretch | Ester / Carboxylic Acid |

| ~1100 | C-O Stretch | Ether |

| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted benzene |

| ~740 | C-Cl Stretch | Aryl Chloride |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic rings and the C-C backbone of this compound. researchgate.net This technique can be used for the unambiguous identification of polymorphic forms and for monitoring crystallization processes. researchgate.netacs.org The Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the chlorophenyl and benzoyl rings, as well as the dihydropyridine ring vibrations.

Table 3: Predicted Key Raman Shifts for this compound This table is based on typical Raman shifts for organic functional groups.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~1645 | C=C Stretch | Dihydropyridine Ring |

| ~1605 | C=C Stretch | Aromatic Rings |

| ~1005 | Ring Breathing Mode | Benzene Rings |

| ~740 | C-Cl Stretch | Aryl Chloride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The spectrum is dictated by the chromophores present in the structure. This compound possesses several chromophores: the 1,4-dihydropyridine (B1200194) ring, the 2-chlorophenyl group, and the carboxybenzoyl moiety. The parent amlodipine molecule typically exhibits two main absorption maxima, one around 238 nm and another around 360-365 nm, corresponding to π→π* transitions within the dihydropyridine and aromatic systems. researchgate.netresearchgate.net The addition of the carboxybenzoyl group, which itself is a strong chromophore, is expected to modify the spectrum, potentially leading to a batochromic (red) or hypsochromic (blue) shift and an increase in molar absorptivity. The detection wavelength for chromatographic analysis is often set around 237 nm or 340 nm. scirp.orgresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound This table is based on the known spectra of amlodipine and related chromophoric systems.

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Electronic Transition |

| Methanol or Acetonitrile (B52724) | ~240 | ~360 | π→π* |

Chromatographic Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating, quantifying, and assessing the purity of this compound in bulk drug substances and finished pharmaceutical products. scirp.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. Method development and validation are performed according to ICH guidelines to ensure the method is linear, precise, accurate, specific, and robust. scirp.org

A typical HPLC method involves a C18 stationary phase, which effectively separates the relatively non-polar amlodipine and its impurities. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. nih.govresearchgate.net A gradient elution is often necessary to achieve adequate resolution between all amlodipine-related impurities, including the parent drug. scirp.org A study has reported achieving a resolution of 2.7 between Amlodipine Impurity B and Impurity H (this compound). scirp.org Detection is most commonly performed using a Photo Diode Array (PDA) or UV detector, typically at a wavelength of 237 nm or 340 nm. scirp.orgresearchgate.netgoogle.com

Table 5: Example HPLC Method Parameters for the Analysis of this compound This table represents a composite of typical conditions reported in the literature.

| Parameter | Condition | Reference(s) |

| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) | scirp.orgscirp.org |

| Mobile Phase A | Phosphate buffer with triethylamine, pH adjusted to 2.8 | scirp.orgscirp.org |

| Mobile Phase B | Acetonitrile and/or Methanol | researchgate.netgoogle.com |

| Elution Mode | Gradient | scirp.org |

| Flow Rate | 1.0 - 1.2 mL/min | scirp.orggoogle.com |

| Column Temperature | 30 - 35 °C | google.com |

| Detection Wavelength | 237 nm or 340 nm (PDA) | scirp.orgresearchgate.netgoogle.com |

| Injection Volume | 10 - 100 µL | scirp.orggoogle.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for impurity profiling. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to faster analysis times and improved separation efficiency and resolution. A stability-indicating UPLC method for amlodipine and its degradation products might use a C8 column (e.g., 100 mm x 3.0 mm, 1.8 µm) to achieve separation. researchgate.net Such methods are capable of resolving a large number of impurities in a significantly shorter run time compared to conventional HPLC, making them highly suitable for high-throughput screening and routine quality control. researchgate.net

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

For the definitive identification and structural elucidation of impurities like this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. An LC system, such as an Agilent 1290 Infinity LC, can be coupled to a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight) system. sci-hub.se

This combination allows for the separation of the impurity from the API and other components, followed by its ionization and mass analysis. High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the resulting fragment ions are analyzed. The fragmentation pattern of this compound (Impurity H) has been studied, revealing characteristic fragment ions that can be used for its unambiguous identification in complex samples. sci-hub.se For instance, a fragment ion at m/z 192.0653 is noted as being found in Impurity H during fragmentation analysis. sci-hub.se

Solid-State Characterization of this compound

The solid-state properties of a pharmaceutical impurity can influence the stability and processing of the drug substance.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the physical form of crystalline materials. sci-hub.se Every crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystal lattice. This makes PXRD an essential tool for identifying crystalline impurities within an active pharmaceutical ingredient. intertek.com

The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. pharmtech.com The resulting diffractogram shows a series of peaks at characteristic angles (2θ) and intensities. The position and intensity of these peaks are directly related to the atomic arrangement within the crystal structure. pharmtech.com

In a pharmaceutical context, PXRD is used to:

Identify the presence of unwanted crystalline impurity phases. intertek.com

Quantify the amount of a crystalline impurity, with detection limits that can reach as low as 0.1% w/w or better, depending on the material and instrumentation. dannalab.com

Monitor for changes in the solid form of the API during manufacturing and storage. intertek.com

While PXRD is a standard technique for solid-state characterization in the pharmaceutical industry, specific PXRD data, such as a reference diffraction pattern for pure, crystalline this compound, is not widely available in published literature. The generation of such data would require the isolation of the pure impurity in a crystalline form and subsequent analysis.

Table 3: Compound Names Mentioned

| Compound Name | Synonym / Impurity Designation |

|---|---|

| This compound | Amlodipine Impurity H |

| Amlodipine | - |

| Acetonitrile | - |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for characterizing the physicochemical properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as melting and decomposition, providing insights into the substance's purity and physical state. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile components.

A search for DSC and TGA data for this compound did not yield any specific thermograms or detailed decomposition profiles. A safety data sheet for the compound explicitly states that data on decomposition temperature is not available. lgcstandards.com This lack of information prevents a detailed discussion of its thermal behavior, including its melting point, heat of fusion, and decomposition kinetics under various atmospheric conditions.

For the related compound, amlodipine besylate, DSC studies show a sharp endothermic peak corresponding to its melting point, which is indicative of its crystalline nature. researchgate.net TGA of amlodipine besylate reveals its thermal stability up to a certain temperature, followed by decomposition. researchgate.net However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Scanning Electron Microscopy (SEM) for Morphological Examination

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a solid material at the micro- and nanoscale. It provides information on particle size, shape, and texture, which are critical parameters influencing the bulk properties and processability of a pharmaceutical ingredient.

No SEM micrographs or morphological descriptions for this compound could be located in the public domain. Research on amlodipine besylate has shown that its particles can be characterized by a microplate-type geometry with irregular dimensions. researchgate.net Different crystallization or processing methods can lead to variations in crystal habit, from prismatic crystals to agglomerated particles. researchgate.net Without specific SEM studies on this compound, its particle morphology remains uncharacterized.

Degradation Kinetics and Stability Profiling of 2 Carboxybenzoyl Amlodipine

Intrinsic Stability Assessment of 2-Carboxybenzoyl Amlodipine (B1666008)

Detailed research findings on the intrinsic stability of 2-Carboxybenzoyl Amlodipine are not available in the reviewed scientific literature.

Behavior under Acidic Hydrolysis Conditions

Specific studies detailing the behavior of this compound under acidic hydrolysis conditions have not been found.

Behavior under Alkaline Hydrolysis Conditions

Information regarding the degradation pathways and kinetics of this compound in alkaline conditions is not publicly available.

Susceptibility to Oxidative Stress

The susceptibility of this compound to oxidative degradation has not been documented in the available literature.

Photodegradation Pathways and Mechanisms

There are no specific studies on the photodegradation pathways or the mechanisms of photolytic instability for this compound.

Thermal Stability and Degradation Products

The thermal stability profile and the resulting degradation products of this compound upon exposure to heat have not been characterized in published research.

Identification and Structural Elucidation of Secondary Degradation Products of this compound

As there are no primary degradation studies for this compound, there is consequently no information on the identification or structural elucidation of any potential secondary degradation products.

Kinetic Modeling of Formation and Degradation Rates of this compound

Currently, there is a lack of specific studies detailing the kinetic modeling for the formation and degradation of this compound. Research on amlodipine degradation generally focuses on the disappearance of the parent drug, which has been shown to follow pseudo-first-order kinetics under various conditions, including photodegradation. researchgate.netnih.govmdpi.complos.org

Forced degradation studies on amlodipine besylate have provided insights into the conditions that lead to the formation of various degradants. For instance, significant degradation of amlodipine is observed under basic (43%) and photolytic (5%) stress conditions. nih.gov Acidic and oxidative stress also contribute to degradation, albeit to a lesser extent. nih.gov One study noted that under acidic stress, two degradation products were formed, while oxidative and photolytic stress led to the formation of amlodipine pyridine (B92270) derivative (Impurity D). nih.gov Another study reported 75.2% degradation of amlodipine under strong acidic conditions and 80.1% under oxidative stress. researchgate.netdoaj.org

Isolation and characterization of pure this compound.

Forced degradation studies on the isolated compound under various ICH-prescribed stress conditions (e.g., pH, temperature, light, oxidizing agents).

Development and validation of a stability-indicating analytical method capable of separating this compound from its potential degradants.

Kinetic analysis of the degradation data to determine the reaction order, rate constants, and activation energy.

Without such dedicated research, it is not possible to present detailed kinetic models or data tables for the formation and degradation of this compound. The information available in the public domain primarily serves to identify it as a related substance to amlodipine.

Theoretical and Computational Chemistry Studies on 2 Carboxybenzoyl Amlodipine

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a foundational step in characterizing the three-dimensional structure of a molecule. For 2-Carboxybenzoyl Amlodipine (B1666008), this would involve using computational methods to predict its most stable spatial arrangements, or conformers. Techniques such as molecular mechanics force fields would be employed to perform a systematic conformational search, identifying low-energy structures.

A thorough conformational analysis would reveal the preferred orientations of the flexible side chains, including the ethoxy)methyl group and the 2-carboxybenzoyl moiety. Understanding the conformational landscape is a prerequisite for more advanced computational studies and can provide initial insights into how the molecule might interact with its environment.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide a detailed picture of the electronic structure of 2-Carboxybenzoyl Amlodipine. These calculations could determine key properties that govern the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | 4.5 D | Provides insight into the molecule's polarity and solubility. |

These descriptors would be invaluable in predicting how this compound might behave in chemical reactions, including potential degradation pathways.

Prediction of Spectroscopic Properties

Computational methods are also powerful tools for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecule's structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound could be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion, and the resulting spectrum serves as a unique fingerprint for the compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 |

| C=O (Carboxylic Acid) | Stretching | 1700 |

| N-H (Amide) | Stretching | 3350 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Should a crystalline form of this compound be isolated, computational analysis of its crystal structure would be highly informative. This would involve identifying and characterizing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate how the molecules arrange themselves in the solid state. Understanding these crystal packing motifs is essential for predicting physical properties like solubility and melting point.

Q & A

Basic Research Questions

Q. How is 2-Carboxybenzoyl Amlodipine identified and quantified in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary analytical technique. Key parameters include a C18 column, mobile phase (e.g., methanol:phosphate buffer, pH 3.5), and UV detection at 237 nm. Validation follows ICH guidelines for specificity, linearity (5–50 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) . For impurity profiling, compare retention times and spectral data against reference standards (CAS 318465-73-5) .

Q. What are the primary sources of this compound in Amlodipine-based formulations?

- Methodological Answer : This impurity arises during synthesis (incomplete ester hydrolysis of intermediates) or storage (hydrolysis under acidic conditions). Accelerated stability studies (40°C/75% RH for 6 months) can quantify its formation kinetics. Use forced degradation studies (e.g., 0.1N HCl at 60°C for 24 hours) to simulate synthesis/storage pathways .

Q. What experimental protocols ensure proper handling and storage of this compound in laboratory settings?

- Methodological Answer : Store the compound at 2–8°C in airtight containers protected from light. Solubility in methanol facilitates stock solution preparation (1 mg/mL). For dissolution studies, use phosphate buffer (pH 6.8) with sonication to ensure homogeneity. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chromatographic separation of this compound from Amlodipine?

- Methodological Answer : Apply a central composite design (CCD) to evaluate critical factors: mobile phase composition, flow rate, and column temperature. Use Derringer’s desirability function to maximize resolution (>2.0) and minimize run time. For example, a 15-run CCD identified optimal conditions: 65:35 methanol:buffer, 1.2 mL/min flow rate, and 30°C, achieving baseline separation in <10 minutes .

Q. How do researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from non-linear degradation kinetics. Use a mechanistic modeling approach (e.g., Arrhenius equation for temperature dependence) combined with pH-rate profiling. For instance, degradation at pH <4 follows first-order kinetics (t90 = 30 days), while alkaline conditions (pH >8) show autocatalytic behavior, requiring Weibull model fitting .

Q. What synthetic pathways are used to produce this compound for reference standards?

- Methodological Answer : Synthesize via carbodiimide-mediated coupling of Amlodipine with phthalic anhydride. Purify using preparative HPLC (ACN/water gradient) followed by lyophilization. Confirm structure via <sup>1</sup>H NMR (δ 7.8–8.2 ppm for aromatic protons) and HRMS (m/z 557.0 [M+H]<sup>+</sup>) .

Q. How can physiologically-based pharmacokinetic (PBPK) modeling predict the pharmacological impact of this compound in vivo?

- Methodological Answer : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data into PBPK models (e.g., GastroPlus). Simulations show negligible systemic exposure (Cmax <0.1 ng/mL) due to rapid renal clearance, aligning with toxicity thresholds (NOAEL >1 mg/kg) .

Methodological Frameworks

- Experimental Design : Prioritize Quality by Design (QbD) principles for method optimization. Define critical quality attributes (CQAs: resolution, peak asymmetry) and critical process parameters (CPPs: mobile phase pH, column type) .

- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA or PLS regression) to identify confounding variables in degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.